Difluorodisulfane

描述

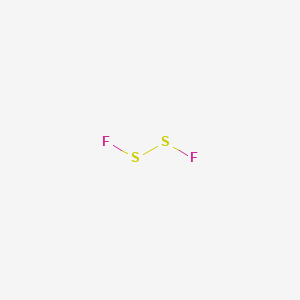

Difluorodisulfane, also known as disulfur difluoride, is an inorganic compound with the chemical formula S₂F₂. It is a halide of sulfur and is known for its unique chain structure, where two sulfur atoms are bonded to two fluorine atoms.

准备方法

Synthetic Routes and Reaction Conditions

Difluorodisulfane can be synthesized through several methods. One common method involves the reaction of sulfur dichloride with potassium fluoride or mercury(II) fluoride at low pressures. The reaction proceeds as follows :

S8+8AgF2→4S2F2+8AgF

Another method involves the dimerization of sulfur difluoride (SF₂) under controlled conditions. This reaction is reversible and can be represented as:

2SF2⇌FSSF3

Industrial Production Methods

Industrial production of this compound typically involves the fluorination of sulfur using silver(II) fluoride in a strictly dry container at elevated temperatures (around 125°C). The separation of sulfur fluorides can be achieved by low-temperature distillation .

化学反应分析

Types of Reactions

Difluorodisulfane undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form thionyl fluoride.

Reduction: Can be reduced to sulfur and sulfur tetrafluoride.

Substitution: Reacts with water to form sulfur dioxide, sulfur, and hydrogen fluoride.

Common Reagents and Conditions

Oxidation: Reacts with oxygen gas at ambient conditions.

Reduction: Catalyzed by metal fluorides.

Substitution: Hydrolyzed with water.

Major Products Formed

Oxidation: Thionyl fluoride.

Reduction: Sulfur and sulfur tetrafluoride.

Substitution: Sulfur dioxide, sulfur, and hydrogen fluoride

科学研究应用

Thermodynamic Properties

Difluorodisulfane has been studied for its thermodynamic properties, which are crucial for understanding its behavior in various chemical processes. Research has indicated that this compound belongs to the C₂ point group of symmetry, allowing for the identification of its optical isomers. The stability of these isomers is influenced by potential energy barriers, which can be significant enough to prevent interconversion under standard conditions.

This compound's molecular structure has been investigated using methods like density functional theory (DFT) and ab initio calculations. These studies reveal insights into the compound's geometry and electronic properties, which are critical for predicting its reactivity and interactions with other substances.

Case Study: Structural Stability

Research has shown that ring systems are favored over open-chain configurations in sulfur-fluorine compounds, including this compound. This preference impacts the compound's stability and reactivity, suggesting potential pathways for synthesis in materials science .

Applications in Synthesis

This compound can serve as a reagent in various synthetic processes, particularly in the production of fluorinated sulfur compounds. Its unique properties make it a valuable building block for developing new materials with specific characteristics.

Potential Uses:

- Fluorination Reactions: this compound can be utilized to introduce fluorine atoms into organic molecules, enhancing their stability and reactivity.

- Synthesis of Thiolates: It may serve as a precursor in synthesizing thiolate compounds, which have applications in catalysis and materials science.

- Research on Sulfur Compounds: Its behavior can provide insights into the chemistry of other sulfur-containing compounds, aiding the development of new chemical processes.

作用机制

The mechanism of action of difluorodisulfane involves its reactivity with various chemical species. It can form reactive intermediates, such as hydrogen sulfide fluoride, which can further react to form other compounds. The molecular targets and pathways involved in its reactions include the formation and breaking of sulfur-fluorine and sulfur-sulfur bonds .

相似化合物的比较

Similar Compounds

Sulfur tetrafluoride (SF₄): A colorless gas used in the preparation of organofluorine compounds.

Disulfur dichloride (S₂Cl₂): An amber oily liquid used in the synthesis of sulfur-containing compounds.

Oxygen difluoride (OF₂): A strong oxidizer used in rocketry.

Uniqueness

Difluorodisulfane is unique due to its chain structure and the presence of both sulfur and fluorine atoms. This structure imparts distinct reactivity and properties compared to other sulfur fluorides .

生物活性

Difluorodisulfane (FSSF) is a molecular compound composed of sulfur and fluorine, exhibiting unique structural and chemical properties. This article delves into the biological activity of this compound, highlighting its synthesis, potential applications, and biological interactions based on diverse research findings.

This compound is characterized by its unstable molecular structure, which includes two sulfur atoms and four fluorine atoms. Its unique bonding arrangement leads to distinct reactivity patterns:

- Molecular Formula : FSSF

- Molecular Weight : Approximately 130.06 g/mol

- Bonding : The compound has different bond lengths and strengths, which do not correlate directly with typical chemical bonding principles .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its reactivity with biological molecules. The following mechanisms have been proposed:

- Oxidative Stress Induction : this compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is critical in understanding its potential toxicity and therapeutic effects.

- Enzyme Inhibition : The compound may interact with various enzymes, altering their activity and potentially leading to therapeutic outcomes in disease models.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

This compound has also been investigated for its anticancer properties. A study assessed its effects on cancer cell lines, revealing that:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 25 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis through ROS generation and mitochondrial dysfunction.

These results highlight the compound's potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant Staphylococcus aureus. The study found that treatment with this compound significantly reduced bacterial viability, suggesting a novel approach to combat antibiotic resistance.

Case Study 2: Cancer Cell Line Study

A recent investigation into the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that this compound induced G1 phase arrest followed by apoptosis in treated cells.

属性

IUPAC Name |

fluorosulfanyl thiohypofluorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2S2/c1-3-4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDSFVCSLPKNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FSSF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2S2 | |

| Record name | difluorodisulfane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160058 | |

| Record name | Disulfur difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-35-8 | |

| Record name | Sulfur fluoride (S2F2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorodisulfane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfur difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。